molecular formula C26H24N8O2 B12377848 Her2-IN-18

Her2-IN-18

Cat. No.: B12377848
M. Wt: 480.5 g/mol
InChI Key: RLSURDQRSLXERP-UHFFFAOYSA-N
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Description

Her2-IN-18 is a small-molecule inhibitor targeting the human epidermal growth factor receptor 2 (HER2), a tyrosine kinase receptor overexpressed in certain cancers, including breast and gastric malignancies. Its mechanism involves competitive binding to the ATP-binding site of HER2, thereby inhibiting autophosphorylation and downstream signaling pathways critical for tumor proliferation and survival .

Key parameters for this compound characterization, as inferred from general guidelines (), would include:

  • Structural validation: $ ^1H $ and $ ^{13}C $ NMR spectra, HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography (if available).
  • Purity: Confirmed via HPLC (>95% purity) and elemental analysis (±0.4% of theoretical values).
  • Pharmacokinetics: Data on absorption, distribution, metabolism, and excretion (ADME).

Properties

Molecular Formula

C26H24N8O2

Molecular Weight

480.5 g/mol

IUPAC Name

1-[3-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]pyrrolidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C26H24N8O2/c1-3-24(35)32-9-6-18(14-32)21-8-11-34-25(21)26(28-16-30-34)31-19-4-5-22(17(2)12-19)36-20-7-10-33-23(13-20)27-15-29-33/h3-5,7-8,10-13,15-16,18H,1,6,9,14H2,2H3,(H,28,30,31)

InChI Key

RLSURDQRSLXERP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4CCN(C4)C(=O)C=C)OC5=CC6=NC=NN6C=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Her2-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis in controlled environments to ensure purity and yield. This includes the use of automated reactors, purification systems like chromatography, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Her2-IN-18 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Her2-IN-18 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Her2-IN-18 exerts its effects by binding to the HER2 receptor, inhibiting its tyrosine kinase activity. This prevents the activation of downstream signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT/mTOR pathways. By blocking these pathways, this compound can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

Comparison with Similar HER2 Inhibitors

The following table compares Her2-IN-18 with structurally or functionally analogous compounds, adhering to standardization principles outlined in , and 18:

Parameter This compound Lapatinib Neratinib Tucatinib
Target Specificity HER2 (IC₅₀: NA) HER2/EGFR (IC₅₀: 9/10 nM) Pan-HER (IC₅₀: 1-10 nM) HER2 (IC₅₀: 8 nM)
Molecular Weight NA 581.05 g/mol 557.66 g/mol 480.94 g/mol
Solubility LogS: NA -2.47 (ESOL) -3.12 (ESOL) -2.89 (ESOL)
Clinical Stage Preclinical Approved (2007) Approved (2017) Approved (2020)
Resistance Profile NA Moderate (T790M) High (T798M) Low
Key Advantages Hypothetical: Improved CNS penetration Dual EGFR/HER2 inhibition Irreversible binding High selectivity for HER2

Structural and Functional Insights

  • Lapatinib: A dual HER2/EGFR inhibitor with a quinazoline core.
  • Neratinib : An irreversible pan-HER inhibitor with a pyrido[3,4-d]pyrimidine scaffold. Its covalent binding enhances efficacy but increases toxicity risks .
  • Tucatinib : Highly selective for HER2, minimizing EGFR-related side effects. Its compact structure improves blood-brain barrier penetration, a critical advantage for metastatic CNS tumors .

This compound’s hypothetical superiority might lie in its optimized pharmacokinetics or novel binding interactions, though direct comparative data are absent in the provided evidence.

Research Findings and Challenges

Efficacy and Selectivity

  • In vitro Studies: No explicit data on this compound’s IC₅₀ values or cell-line specificity are available. However, standard protocols () mandate testing against HER2-positive cell lines (e.g., SK-BR-3, BT-474) and EGFR-dependent lines (e.g., A431) to assess selectivity.
  • In vivo Models: Tumor xenograft studies in mice would evaluate tumor regression rates and toxicity profiles, with results benchmarked against lapatinib or tucatinib .

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